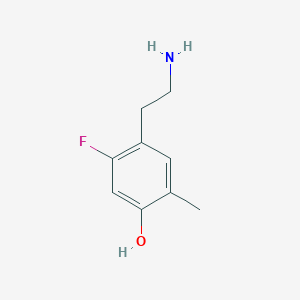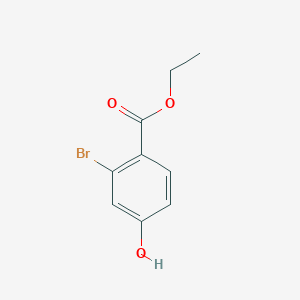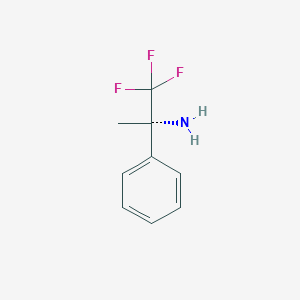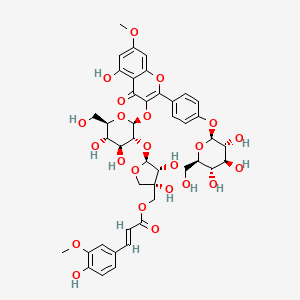![molecular formula C12H22O3 B13909596 [4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol](/img/structure/B13909596.png)
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol is a chemical compound with the molecular formula C12H22O3 It is a derivative of norbornane, a bicyclic hydrocarbon, and features a methanol group attached to a dimethoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol typically involves the reaction of norbornene with a suitable dimethoxyethylating agent under controlled conditions. One common method involves the use of dimethoxyethane and a strong acid catalyst to facilitate the addition of the dimethoxyethyl group to the norbornene ring. The resulting intermediate is then subjected to reduction conditions to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding norbornane derivative.
Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of norbornane derivatives.
Substitution: Formation of various substituted norbornane compounds.
Scientific Research Applications
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[4-(2,2-Dimethoxyethyl)norbornane]: Lacks the methanol group but has a similar dimethoxyethyl substituent.
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]ethanol: Features an ethanol group instead of methanol.
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]acetate: Contains an acetate group instead of methanol.
Uniqueness
[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol is unique due to its specific combination of the norbornane core with a dimethoxyethyl and methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
[4-(2,2-dimethoxyethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C12H22O3/c1-14-10(15-2)7-11-3-5-12(8-11,9-13)6-4-11/h10,13H,3-9H2,1-2H3 |
InChI Key |
MUQVAXVZJNPRPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC12CCC(C1)(CC2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)


![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)


![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)



![Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13909592.png)

